molecular formula C16H19N3O4S2 B2416905 (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797885-00-7

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2416905
CAS No.: 1797885-00-7
M. Wt: 381.47
InChI Key: LVYSMROSWGEQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H19N3O4S2 and its molecular weight is 381.47. The purity is usually 95%.
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Biological Activity

The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Overview of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are a class of heterocyclic compounds known for their extensive biological activities. They exhibit properties such as:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Potential to inhibit cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Analgesic and Anxiolytic : Pain relief and anxiety reduction.

The biological activities are attributed to the presence of the thiadiazole ring, which interacts with multiple molecular targets including enzymes and receptors involved in disease processes .

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of 1,3,4-thiadiazoles can effectively inhibit the growth of:

  • Bacteria : Staphylococcus aureus, Escherichia coli, Bacillus cereus.
  • Fungi : Candida albicans, Aspergillus niger.

For instance, modifications to the phenyl ring have been shown to enhance antibacterial activity, with certain derivatives achieving minimum inhibitory concentrations (MIC) lower than standard antibiotics like fluconazole .

MicroorganismMIC (μg/mL)Reference
S. aureus32
E. coli64
C. albicans24

Anticancer Properties

The anticancer potential of 1,3,4-thiadiazole derivatives has been widely studied. The compound under review has demonstrated cytotoxic effects against various human cancer cell lines. Mechanistic studies suggest that these compounds induce apoptosis through both intrinsic and extrinsic pathways.

Recent studies indicate that the incorporation of sulfonyl groups enhances anticancer activity by improving solubility and bioavailability .

Anti-inflammatory Effects

Research indicates that thiadiazole derivatives can significantly reduce pro-inflammatory cytokines and oxidative stress markers. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation .

Case Studies

Several studies have highlighted the effectiveness of 1,3,4-thiadiazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy :
    • A series of experiments showed that specific derivatives exhibited superior antibacterial activity compared to traditional antibiotics.
    • The compounds were tested against multiple strains with results indicating significant inhibition rates.
  • Cytotoxicity Assays :
    • In vitro assays on cancer cell lines demonstrated that certain modifications to the thiadiazole structure led to increased cytotoxicity.
    • The study concluded that these derivatives could serve as lead compounds in cancer drug development.

Properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-3-4-14-15(24-18-17-14)16(20)19-9-13(10-19)25(21,22)12-7-5-11(23-2)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYSMROSWGEQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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